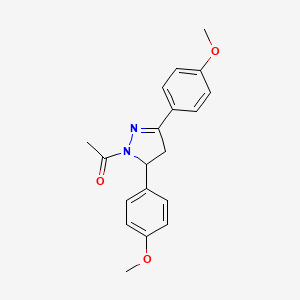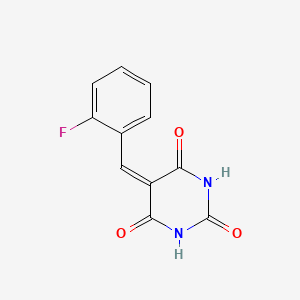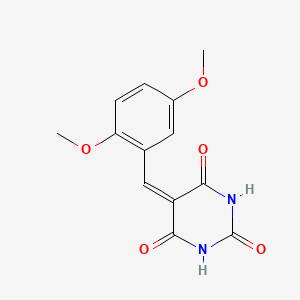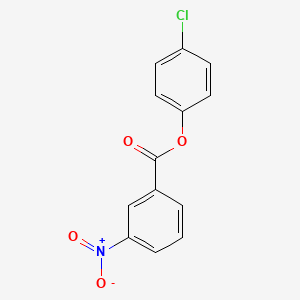
1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Vue d'ensemble
Description
1-Acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, also known as ABMP, is a novel organic compound that has been the subject of scientific research due to its potential applications in various fields. ABMP belongs to the family of pyrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of cells against oxidative stress. 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its high yield in synthesis, its stability, and its potential applications in various fields. However, the limitations of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole include its limited solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, including the development of novel synthetic methods, the investigation of its potential applications in the treatment of various diseases, and the study of its mechanism of action. Further studies are also needed to fully understand the pharmacokinetics and pharmacodynamics of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole and its potential side effects. Additionally, the use of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole as a ligand in the synthesis of metal complexes for various applications should be explored. Overall, the study of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has the potential to contribute to the development of new drugs and therapies for various diseases.
In conclusion, 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a novel organic compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole have been discussed in this paper. Further studies are needed to fully understand the potential of 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole and its applications in various fields.
Applications De Recherche Scientifique
1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been the subject of scientific research due to its potential applications in various fields. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. 1-acetyl-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been used as a ligand in the synthesis of metal complexes, which have been studied for their antibacterial and antifungal activities.
Propriétés
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-19(15-6-10-17(24-3)11-7-15)12-18(20-21)14-4-8-16(23-2)9-5-14/h4-11,19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHFWNOGWCXWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3,4,5-tetrabromo-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3829551.png)
![5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3829552.png)
![4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B3829554.png)

![N-[4-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B3829577.png)
![N-[4-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B3829583.png)
![2,4,6,8-tetra-3-pyridinyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3829586.png)
![2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3829595.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3829619.png)
![7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3829623.png)